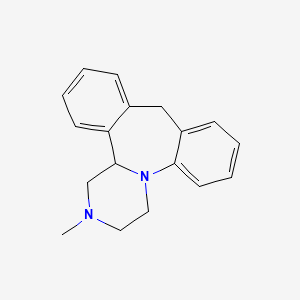

Mianserin

Description

A tetracyclic compound with antidepressant effects. This compound was previously available internationally, however in most markets it has been phased out in favour of [mirtazapine].

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for major depressive disorder and depressive disorder and has 3 investigational indications.

A tetracyclic compound with antidepressant effects. It may cause drowsiness and hematological problems. Its mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors.

See also: Mirtazapine (related); Opipramol (related); Lofepramine (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQUQVLFIPOEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21535-47-7 (mono-hydrochloride) | |

| Record name | Mianserin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023317 | |

| Record name | Mianserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mianserin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.32e-01 g/L | |

| Record name | Mianserin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24219-97-4 | |

| Record name | Mianserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24219-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mianserin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mianserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mianserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mianserin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250PJI13LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MIANSERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mianserin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mianserin's Mechanism of Action in Neuronal Circuits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin is a tetracyclic antidepressant with a complex pharmacological profile that distinguishes it from typical tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Its therapeutic effects are attributed to its multifaceted interactions with various neurotransmitter systems, primarily through the blockade of several key receptors. This technical guide provides a comprehensive overview of this compound's mechanism of action at the molecular and circuit levels, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound's primary mechanism of action involves the antagonism of multiple G-protein coupled receptors (GPCRs), leading to a modulation of serotonergic, noradrenergic, and histaminergic neurotransmission. Unlike many antidepressants, it does not significantly inhibit the reuptake of serotonin.[1] Its clinical efficacy is thought to arise from the synergistic effects of its interactions with a range of receptor targets.

Quantitative Receptor Binding and Functional Potency

This compound's affinity for various receptors has been quantified through numerous in vitro studies. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at its principal targets. Lower Ki, EC50, and IC50 values indicate higher affinity and potency.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Species | Reference |

| Histamine H1 | 0.3 - 3 | Human/Rat | [2][3] |

| 5-HT2A | Low nanomolar | Human/Rat | [1][4] |

| 5-HT2C | Low nanomolar | Human | [5] |

| α2-Adrenergic | Equal potency to α1 | Rat | [6][7] |

| α1-Adrenergic | Equal potency to α2 | Rat | [6][7] |

| κ-Opioid | 1700 ± 300 | Human | [4] |

| µ-Opioid | 21000 ± 1200 | Human | [4] |

| δ-Opioid | 30200 ± 1900 | Human | [4] |

Table 2: this compound Functional Potencies (EC50/IC50)

| Receptor Subtype | Potency Value (nM) | Assay Type | Species | Reference |

| 5-HT1e | EC50: 67 | Arrestin Recruitment | Human | [8] |

| 5-HT1F | EC50: 667 | Arrestin Recruitment | Human | [8] |

| 5-HT1D | EC50: 371 | Arrestin Recruitment | Human | [8] |

| α1A-Adrenergic | logIC50: - | Second Messenger Generation | - | [9] |

| α1B-Adrenergic | logIC50: - | Second Messenger Generation | - | [9] |

| α1D-Adrenergic | logIC50: - | Second Messenger Generation | - | [9] |

| hERG K+ Channel | IC50: 3200 | Electrophysiology | Human | [10] |

Key Signaling Pathways and Neuronal Circuit Effects

This compound's interaction with its target receptors initiates a cascade of intracellular signaling events that ultimately alter neuronal excitability and neurotransmitter release.

Serotonergic System Modulation

This compound is a potent antagonist of several serotonin receptor subtypes, most notably the 5-HT2A and 5-HT2C receptors.[5][11] Blockade of these receptors is a key component of its antidepressant effect. The 5-HT2A receptor is coupled to the Gq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can modulate neuronal excitability and plasticity.

Noradrenergic System Modulation

This compound enhances noradrenergic neurotransmission primarily through the blockade of presynaptic α2-adrenergic autoreceptors.[6][7] These receptors are coupled to the Gi protein, which inhibits the activity of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). By antagonizing these inhibitory autoreceptors, this compound disinhibits the release of norepinephrine from presynaptic terminals, thereby increasing its availability in the synaptic cleft.

Histaminergic System Modulation

This compound is a potent inverse agonist at the histamine H1 receptor.[1] This means that it not only blocks the action of histamine but also reduces the receptor's basal, constitutive activity.[12][13] The H1 receptor is coupled to the Gq/11 protein and activates the PLC signaling pathway, similar to the 5-HT2A receptor. The potent antihistaminic effect of this compound contributes significantly to its sedative side effects.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[14] The protein concentration of the membrane preparation is determined.

-

Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the receptor and is tagged with a radioactive isotope) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[15]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[14]

In Vitro Neurotransmitter Release Assays

Objective: To measure the effect of this compound on the release of neurotransmitters like norepinephrine from brain tissue.

General Protocol:

-

Brain Slice Preparation: A specific brain region (e.g., hippocampus, cortex) is rapidly dissected and sliced into thin sections using a vibratome.[16] The slices are maintained in an oxygenated artificial cerebrospinal fluid (aCSF).

-

Pre-incubation and Stimulation: The brain slices are pre-incubated with this compound at various concentrations. Neurotransmitter release is then stimulated, typically by depolarization with a high concentration of potassium chloride (KCl) or by electrical field stimulation.

-

Sample Collection: The aCSF surrounding the brain slices is collected at specific time points before and after stimulation.

-

Neurotransmitter Quantification: The concentration of the neurotransmitter of interest (e.g., norepinephrine) in the collected aCSF samples is quantified using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[17][18][19]

-

Data Analysis: The amount of neurotransmitter released in the presence of this compound is compared to the release in control conditions (without this compound) to determine its effect.

Conclusion

This compound exerts its antidepressant effects through a complex interplay of actions on multiple neurotransmitter systems. Its primary mechanism involves the antagonism of a wide range of serotonin, adrenergic, and histamine receptors. The blockade of presynaptic α2-adrenergic autoreceptors leads to an increase in norepinephrine release, while the antagonism of 5-HT2A and 5-HT2C receptors modulates serotonergic signaling. Its potent inverse agonism at histamine H1 receptors is responsible for its sedative properties. A thorough understanding of this intricate pharmacological profile is crucial for the rational design of novel antidepressants with improved efficacy and side-effect profiles. The experimental methodologies and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in the field of neuropharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Interaction between this compound, an antidepressant drug, and central H1- and H2-histamine-receptors: in vitro and in vivo studies and radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]this compound: differential labeling of serotonin and histamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The atypical antidepressant this compound exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of cardiac hERG potassium channels by tetracyclic antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 13. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Frontiers | Monitoring the Secretory Behavior of the Rat Adrenal Medulla by High-Performance Liquid Chromatography-Based Catecholamine Assay from Slice Supernatants [frontiersin.org]

- 17. HPLC determination of norepinephrine, 5-hydroxytyramine and 5-hydroxytryptamine in rat brain using sodium dodecyl sulphate as ion-pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Mianserin: A Comprehensive Receptor Binding Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding profile and affinities of mianserin, a tetracyclic antidepressant. The information is presented through detailed data tables, experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding of its pharmacological action.

Core Receptor Binding Profile of this compound

This compound exhibits a complex pharmacological profile, characterized by its interaction with a variety of neurotransmitter receptors. Its primary mechanism of action is believed to be the antagonism of several key receptors, which ultimately leads to an increase in noradrenergic and serotonergic neurotransmission. This compound's sedative effects are primarily attributed to its potent inverse agonist activity at histamine H1 receptors.[1]

Quantitative Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for its principal molecular targets. Lower Ki values indicate a higher binding affinity.

| Receptor Family | Receptor Subtype | Binding Affinity (Ki) [nM] | Species/Tissue | Action | Reference(s) |

| Serotonin | 5-HT1e | 123.3 (EC50) | Human (recombinant) | Agonist | [2] |

| 5-HT1F | 47.5 (EC50) | Human (recombinant) | Agonist | [2] | |

| 5-HT2A | High Affinity (antagonist) | Human/Rat | Antagonist | [3][4][5][6] | |

| 5-HT2C | High Affinity (antagonist) | Human/Rat | Antagonist | [3][4][6] | |

| Histamine | H1 | 0.3 | Guinea-pig hippocampus | Inverse Agonist | [7] |

| H2 | 4000 | Guinea-pig hippocampus | Antagonist | [7] | |

| Adrenergic | α1 | Equal potency to α2 | Rat cerebral cortex | Antagonist | [8] |

| α2 | High Affinity (antagonist) | Rat brain synaptosomes | Antagonist | [8][9][10] | |

| Opioid | κ (Kappa) | 1700 | Human (recombinant) | Agonist | [11][12] |

| μ (Mu) | 21000 | Human (recombinant) | Agonist | [11][12] | |

| δ (Delta) | 30200 | Human (recombinant) | Agonist | [11][12] |

Note: Some studies indicate high affinity without providing a specific Ki value for certain receptors. EC50 values are provided where Ki was not available.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's receptor binding affinities is primarily achieved through competitive radioligand binding assays. The following is a generalized protocol that outlines the key steps involved.

Membrane Preparation

-

Tissue/Cell Homogenization: The tissue of interest (e.g., rat cerebral cortex) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate is subjected to a low-speed centrifugation to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing and Resuspension: The membrane pellet is washed and resuspended in a suitable assay buffer. A sample is taken for protein concentration determination (e.g., using a BCA assay). The final membrane preparation is stored at -80°C.[13]

Competitive Binding Assay

-

Incubation Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the unlabeled competitor drug (this compound).

-

Radioligands:

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

-

Defining Non-Specific Binding: A set of wells will contain a high concentration of a known, non-radioactive ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

Separation of Bound and Free Ligand

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters). This process separates the membranes with bound radioligand from the unbound radioligand in the solution.[13]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

Detection and Data Analysis

-

Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted with the concentration of the competitor (this compound) on the x-axis and the specific binding on the y-axis.

-

Non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Key Signaling Pathways

The therapeutic and side effects of this compound are a direct consequence of its interaction with various receptor-mediated signaling pathways.

5-HT2A Receptor Antagonism

This compound acts as an antagonist at 5-HT2A receptors, which are Gq/11 protein-coupled receptors. Blockade of these receptors by this compound prevents the downstream signaling cascade initiated by serotonin.

α2-Adrenergic Receptor Antagonism

This compound's antidepressant effects are significantly attributed to its antagonism of presynaptic α2-adrenergic autoreceptors. These receptors normally function to inhibit the release of norepinephrine. By blocking these receptors, this compound disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft.[10]

Histamine H1 Receptor Inverse Agonism

This compound is a potent inverse agonist at histamine H1 receptors. Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist reduces the receptor's constitutive activity, leading to a more pronounced sedative effect.[1]

References

- 1. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Regulation of 5-HT(2A) receptor mRNA levels and binding sites in rat frontal cortex by the agonist DOI and the antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a 5-HT2a/2c and alpha 2 antagonist, in the treatment of sexual dysfunction induced by serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction between this compound, an antidepressant drug, and central H1- and H2-histamine-receptors: in vitro and in vivo studies and radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of this compound on alpha-2 adrenergic receptor function in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential blockade by (-)this compound of the alpha 2-adrenoceptors mediating inhibition of noradrenaline and serotonin release from rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The atypical antidepressant this compound exhibits agonist activity at κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The atypical antidepressant this compound exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Structural Modification of the Antidepressant this compound Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Mianserin pharmacology and pharmacodynamics in CNS

An In-depth Technical Guide on the Pharmacology and Pharmacodynamics of Mianserin in the Central Nervous System

Introduction

This compound is a tetracyclic antidepressant (TeCA) utilized in the treatment of depression and anxiety in Europe and other parts of the world.[1][2] Chemically, it is closely related to mirtazapine, though there are notable differences in their pharmacological profiles.[1] Unlike typical tricyclic antidepressants (TCAs), this compound's therapeutic effects are not primarily mediated by the inhibition of monoamine reuptake.[3][4] Instead, it possesses a complex and multifaceted mechanism of action centered on the antagonism of various neurotransmitter receptors in the central nervous system (CNS).[2][5] This guide provides a detailed technical overview of this compound's pharmacology, receptor interaction profile, and downstream pharmacodynamic effects within the CNS, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent antagonist activity at several key receptors, which collectively contribute to its therapeutic efficacy and side-effect profile.[6] Its primary mechanism involves enhancing noradrenergic and serotonergic neurotransmission through receptor blockade rather than reuptake inhibition.[3]

Receptor Binding Profile

This compound interacts with a wide range of receptors in the CNS. Its binding affinity, typically expressed as the inhibition constant (Ki), quantifies the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a stronger binding affinity. The affinities of this compound for various CNS receptors are summarized in Table 1.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor | Ki (nM) | Receptor Subfamily | Primary Action | Reference(s) |

|---|---|---|---|---|

| Histamine H₁ | 1 | Histamine | Inverse Agonist | [1] |

| 5-HT₂A | 2.6 | Serotonin | Antagonist | [1] |

| 5-HT₂C | 3.2 | Serotonin | Antagonist | [1] |

| α₂-Adrenergic | 4.8 | Adrenergic | Antagonist | [1] |

| 5-HT₁D | 8.1 | Serotonin | Antagonist | [1] |

| 5-HT₆ | 25 | Serotonin | Antagonist | [1] |

| α₁-Adrenergic | 33 | Adrenergic | Antagonist | [1] |

| 5-HT₇ | 45 | Serotonin | Antagonist | [1] |

| 5-HT₁F | 71 | Serotonin | Antagonist | [1] |

| 5-HT₂B | 83 | Serotonin | Antagonist | [1] |

| 5-HT₃ | 100 | Serotonin | Antagonist | [1] |

| Norepinephrine Transporter (NET) | 570 | Transporter | Inhibitor | [1] |

| κ-Opioid | 1,700 | Opioid | Partial Agonist | [1][4] |

| Dopamine D₂ | 2,100 | Dopamine | Antagonist | [5] |

| Serotonin Transporter (SERT) | 4,000 | Transporter | Inhibitor | [1] |

| Muscarinic Acetylcholine | >10,000 | Cholinergic | - |[1] |

Note: The smaller the Ki value, the higher the binding affinity.

Core Mechanisms of Action

2.2.1 Adrenergic System Modulation A primary mechanism of this compound is the blockade of α₂-adrenergic receptors.[6] These receptors function as presynaptic autoreceptors on noradrenergic neurons and as heteroreceptors on other types of neurons, including serotonergic neurons.[1][6] By antagonizing these inhibitory receptors, this compound disinhibits the release of norepinephrine (NE) from presynaptic terminals, leading to increased synaptic NE concentrations.[1][3][6] This action is considered central to its antidepressant effects. The S(+)-enantiomer of this compound is primarily responsible for this α₂-autoreceptor blockade.[7]

2.2.2 Serotonergic System Modulation this compound is a potent antagonist at multiple serotonin receptors, notably 5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₆, and 5-HT₇.[1]

-

5-HT₂A and 5-HT₂C Antagonism : Blockade of these receptors is believed to contribute to both the antidepressant and anxiolytic properties of this compound.[6][8] This action can also mitigate some side effects associated with serotonin reuptake inhibitors, such as sexual dysfunction.[8]

-

α₂-Heteroreceptor Blockade : By blocking α₂-adrenergic heteroreceptors on serotonergic nerve terminals, this compound also enhances the release of serotonin (5-HT).[9]

2.2.3 Histaminergic System Modulation this compound is a powerful inverse agonist of the histamine H₁ receptor, with a Ki value of approximately 1 nM.[1] This high-affinity binding is responsible for the prominent sedative and hypnotic effects often observed at the beginning of treatment.[2][5]

2.2.4 Other Actions

-

Norepinephrine Reuptake Inhibition : this compound is a weak inhibitor of the norepinephrine transporter (NET).[2][5] While this action is significantly less potent than its receptor antagonism, it may still contribute to the overall increase in synaptic norepinephrine.

-

Kappa-Opioid Receptor Agonism : this compound has been identified as a low-affinity partial agonist at the κ-opioid receptor (KOR).[1][4] The clinical relevance of this finding is still under investigation, but it may play a role in its analgesic and mood-regulating properties.[4]

-

Low Anticholinergic Activity : this compound has a very low affinity for muscarinic acetylcholine receptors, meaning it lacks the significant anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) commonly associated with TCAs.[1][10]

Signaling Pathways

The binding of this compound to its target receptors initiates a cascade of intracellular signaling events. The primary pathways affected are those coupled to G-protein coupled receptors (GPCRs).

α₂-Adrenergic Receptor Blockade and Neurotransmitter Release

Presynaptic α₂-autoreceptors are Gᵢ-coupled receptors. Their activation by norepinephrine inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and subsequently suppresses further neurotransmitter release. This compound's antagonism at this receptor prevents this negative feedback loop, leading to sustained norepinephrine release.

Caption: this compound's antagonism of presynaptic α₂-autoreceptors prevents the inhibition of adenylyl cyclase, thereby promoting norepinephrine (NE) release.

5-HT₂A Receptor Blockade and PLC Pathway

The 5-HT₂A receptor is a Gₒ-coupled receptor that, upon activation by serotonin, stimulates the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This compound's antagonism blocks this pathway.

Caption: this compound blocks the 5-HT₂A receptor, inhibiting the Gₒ-coupled activation of the phospholipase C (PLC) signaling cascade.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a variety of in vitro and ex vivo experimental techniques.

Radioligand Binding Assays for Receptor Affinity

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective : To quantify the affinity of this compound for a target receptor.

-

Methodology :

-

Tissue/Cell Preparation : Membrane homogenates are prepared from specific brain regions (e.g., cerebral cortex) or from cell lines stably expressing the human receptor of interest (e.g., CHO, SH-SY5Y).[4][11][12]

-

Incubation : The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [³H]serotonin, [¹²⁵I]LSD) that is known to bind to the target receptor.[11][13]

-

Competition : The incubation is performed in the presence of various concentrations of unlabeled this compound. This compound competes with the radioligand for binding to the receptor.

-

Separation : Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification : The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Caption: Workflow for a typical radioligand binding assay to determine receptor affinity.

Synaptosome Neurotransmitter Uptake and Release Assays

These assays assess the effect of this compound on presynaptic nerve terminal function.

-

Objective : To measure this compound's effect on the reuptake and release of neurotransmitters.

-

Methodology :

-

Synaptosome Preparation : Synaptosomes (resealed presynaptic nerve terminals) are isolated from specific rat brain regions (e.g., hypothalamus for NE, striatum for 5-HT) by differential centrifugation of brain homogenates.[14]

-

Uptake Assay : Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]noradrenaline). The amount of radioactivity accumulated inside the synaptosomes is measured in the presence and absence of this compound to determine its inhibitory effect on the respective transporter (NET or SERT).[14]

-

Release Assay : Synaptosomes are pre-loaded with a radiolabeled neurotransmitter. They are then superfused with a buffer, and release is stimulated (e.g., by depolarization with a high concentration of KCl). The amount of radioactivity released into the superfusate is measured over time in the presence and absence of this compound to determine its effect on neurotransmitter release.[9][14]

-

Second Messenger Functional Assays

These assays measure the functional consequences of receptor binding (i.e., agonism or antagonism) by quantifying downstream second messengers.

-

Objective : To determine if this compound acts as an antagonist or agonist at a specific GPCR.

-

Methodology (Example: 5-HT₂A Antagonism) :

-

Cell Culture : Use a cell line (e.g., SH-SY5Y) stably expressing the human 5-HT₂A receptor.[12]

-

Pre-incubation : Cells are pre-incubated with this compound for a defined period.

-

Stimulation : Cells are then stimulated with a known 5-HT₂A agonist (e.g., serotonin).

-

Measurement : The reaction is stopped, and the accumulation of a downstream second messenger, such as inositol phosphates (IP), is measured (often using radio-immunoassays or chromatography).[12][15]

-

Analysis : A reduction in the agonist-stimulated IP production in the presence of this compound confirms its antagonist activity at the 5-HT₂A receptor.

-

Pharmacokinetics

A brief overview of this compound's pharmacokinetics provides context for its CNS activity.

-

Absorption : this compound is absorbed following oral administration, but its bioavailability is relatively low at 20-30%.[1]

-

Distribution : It is highly protein-bound in the plasma (~95%).[1]

-

Metabolism : this compound is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, through processes like aromatic hydroxylation, N-oxidation, and N-demethylation.[1] Its major active metabolites, desmethylthis compound and 8-hydroxythis compound, also contribute to its overall pharmacological effect, particularly on the noradrenergic system.[7]

-

Excretion : The drug has a long elimination half-life, ranging from 21 to 61 hours.[1] It is excreted in both urine (4-7%) and feces (14-28%).[1]

Conclusion

This compound is a pharmacologically complex antidepressant whose therapeutic action is derived from a unique profile of receptor interactions within the CNS. Its primary mechanism involves the potent antagonism of presynaptic α₂-adrenergic receptors and various postsynaptic serotonin receptors (especially 5-HT₂A and 5-HT₂C), leading to an enhancement of both noradrenergic and specific serotonergic neurotransmission.[3][6] Its strong H₁ receptor antagonism accounts for its sedative properties, while its negligible affinity for muscarinic receptors ensures a lack of anticholinergic side effects.[1][2] This multifaceted pharmacodynamic profile, characterized by a combination of receptor blockades rather than reuptake inhibition, distinguishes this compound from other classes of antidepressants and underscores the intricate neurobiological pathways involved in mood regulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The atypical antidepressant this compound exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. Adrenoreceptor interactions of the enantiomers and metabolites of this compound: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a 5-HT2a/2c and alpha 2 antagonist, in the treatment of sexual dysfunction induced by serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential blockade by (-)this compound of the alpha 2-adrenoceptors mediating inhibition of noradrenaline and serotonin release from rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Structural Modification of the Antidepressant this compound Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]

- 12. This compound-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-induced up-regulation of serotonin receptors on normal human platelets in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative study of the effects of this compound, a tetracyclic antidepressant, and of imipramine on uptake and release of neurotransmitters in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

Mianserin's Complex Interplay with Monoamine Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin is a tetracyclic antidepressant with a multifaceted pharmacological profile that distinguishes it from typical tricyclic antidepressants and selective serotonin reuptake inhibitors.[1][2] Its therapeutic efficacy is attributed to its complex interactions with multiple components of the monoamine neurotransmitter systems, namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3][4] This technical guide provides an in-depth analysis of this compound's effects on these systems, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Quantitative Analysis of this compound's Receptor Binding Affinity

This compound's interaction with monoamine neurotransmitter systems is primarily defined by its binding affinities for various receptors and transporters. The following tables summarize the quantitative data on this compound's binding profile, providing a comparative overview of its potency at different targets.

| Receptor/Transporter | Species | Ki (nM) | Reference(s) |

| Serotonin Receptors | |||

| 5-HT1A | Human | Blocker | [3] |

| 5-HT1D | Human | Antagonist/Inverse Agonist | [5] |

| 5-HT1F | Human | Binder | [3] |

| 5-HT2A | Human | 1.1 - 8.7 | [6] |

| 5-HT2B | Human | Binder | [3] |

| 5-HT2C | Human | 1.3 - 13 | [3][6] |

| 5-HT3 | Human | Antagonist/Inverse Agonist | [5] |

| 5-HT6 | Human | Binder | [3] |

| 5-HT7 | Human | 4.8 - 39 | [3][6] |

| SERT (Serotonin Transporter) | Human | Inhibitor | [3] |

| Adrenergic Receptors | |||

| α1A | Human | 8.1 - 50 | [6] |

| α1B | Human | 10 - 63 | [6] |

| α1D | Human | 6.3 - 79 | [6] |

| α2A | Human | 2.5 - 25 | [3][6] |

| α2B | Human | Antagonist | [3] |

| α2C | Human | Antagonist | [3] |

| NET (Norepinephrine Transporter) | Human | Inhibitor | [3] |

| Dopamine Receptors | |||

| D1 | Human | Binder | [3] |

| D2 | Human | 130 - 1000 | [3][7] |

| D3 | Human | Binder | [3] |

| DAT (Dopamine Transporter) | Human | Binder | [3] |

| Other Receptors | |||

| H1 (Histamine) | Human | 0.32 - 1.0 | [6] |

| κ-opioid | Human | 1700 (agonist) | [8] |

Table 1: this compound Receptor and Transporter Binding Affinities (Ki)

Core Mechanisms of Action

Effects on the Noradrenergic System

This compound's primary effect on the noradrenergic system is the enhancement of norepinephrine release. This is achieved through the blockade of presynaptic α2-adrenergic autoreceptors.[3][9] These receptors normally function as a negative feedback mechanism, inhibiting further release of norepinephrine. By antagonizing these receptors, this compound disinhibits noradrenergic neurons, leading to increased synaptic concentrations of norepinephrine.[3] While this compound is a weak inhibitor of norepinephrine reuptake, its potent α2-adrenoceptor antagonism is considered its main mechanism for increasing noradrenergic neurotransmission.[3][10]

Effects on the Serotonergic System

This compound exhibits a complex and potent interaction with the serotonergic system, primarily through the blockade of various 5-HT receptor subtypes, most notably 5-HT2A and 5-HT2C receptors.[4][11] Antagonism of these receptors is thought to contribute significantly to its antidepressant and anxiolytic effects. Unlike SSRIs, this compound is a weak inhibitor of serotonin reuptake.[3] The blockade of 5-HT2A and 5-HT2C receptors can lead to an indirect enhancement of dopamine and norepinephrine release in specific brain regions, such as the prefrontal cortex.[4][7]

Effects on the Dopaminergic System

This compound's influence on the dopaminergic system is largely indirect and region-specific. It exhibits low affinity for dopamine receptors and the dopamine transporter.[3][7] However, by blocking α2-adrenoceptors and 5-HT2A/2C receptors, this compound can disinhibit dopaminergic neurons, leading to an increase in dopamine release, particularly in the prefrontal cortex.[4][7] This effect is thought to contribute to its therapeutic action on certain symptoms of depression, such as anhedonia and cognitive impairment.

Experimental Methodologies

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various monoamine receptors and transporters.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of this compound.[11][13]

-

For total binding, omit this compound. For non-specific binding, include a high concentration of a non-labeled competing ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

Objective: To measure the extracellular levels of monoamine neurotransmitters in specific brain regions of freely moving animals following this compound administration.[4][14]

Protocol:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[15]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

Administer this compound (or vehicle control) systemically (e.g., intraperitoneally or subcutaneously).

-

Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[15]

-

-

Data Analysis:

-

Quantify the concentration of each monoamine in the dialysate samples.

-

Express the post-drug levels as a percentage of the baseline levels.

-

Compare the changes in neurotransmitter levels between the this compound-treated and control groups.

-

Conclusion

This compound's therapeutic effects are mediated by a complex and unique pharmacological profile that involves multiple monoamine neurotransmitter systems. Its primary mechanism of action is the enhancement of noradrenergic neurotransmission through potent α2-adrenoceptor antagonism. Furthermore, its strong blockade of 5-HT2A and 5-HT2C receptors contributes significantly to its clinical efficacy and differentiates it from other classes of antidepressants. The indirect and regionally specific enhancement of dopamine release in the prefrontal cortex further underscores the multifaceted nature of its action. This in-depth understanding of this compound's intricate interactions with monoamine systems is crucial for the rational design and development of novel antidepressant therapies with improved efficacy and side-effect profiles.

References

- 1. This compound: a decade of scientific development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound markedly and selectively increases extracellular dopamine in the prefrontal cortex as compared to the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. The atypical antidepressant this compound exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of this compound on alpha-2 adrenergic receptor function in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Some effects of this compound on monoamine metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Modification of the Antidepressant this compound Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Lipopolysaccharide increases degradation of central monoamines: an in vivo microdialysis study in the nucleus accumbens and medial prefrontal cortex of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uva.theopenscholar.com [uva.theopenscholar.com]

Mianserin as a Pharmacological Probe for 5-HT2 Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of mianserin, a tetracyclic antidepressant, and its application as a pharmacological tool for the investigation of serotonin 5-HT2 receptor function. This compound's distinct binding profile and antagonist properties make it a valuable, albeit complex, probe for elucidating the physiological and pathological roles of the 5-HT2 receptor family.

Pharmacological Profile of this compound

This compound hydrochloride is a tetracyclic antidepressant whose therapeutic effects are attributed to its complex interactions with multiple neurotransmitter systems.[1] Its primary mechanism involves the modulation of serotonin (5-HT) and norepinephrine (NE) activity.[1] Unlike typical antidepressants, this compound does not significantly inhibit the reuptake of serotonin; instead, its action is predominantly mediated through receptor antagonism.[2]

This compound is a potent antagonist at 5-HT2A and 5-HT2C receptors, preventing the binding of endogenous serotonin and thereby mitigating serotonin overactivity in specific brain regions.[1] This antagonism is a key contributor to its therapeutic properties.[1] Furthermore, some studies classify this compound as an inverse agonist at 5-HT2A and 5-HT2C receptors, meaning it can reduce the constitutive, agonist-independent activity of these receptors.[3][4]

Beyond the serotonergic system, this compound exhibits high affinity for and antagonism of histamine H1 receptors, which accounts for its sedative effects.[1][5] It also blocks alpha-2 adrenergic receptors, which function as inhibitory autoreceptors.[1] This blockade disinhibits the release of norepinephrine and serotonin, increasing their synaptic availability.[1][5] Its low affinity for muscarinic cholinergic receptors results in a near absence of anticholinergic side effects.[2][6]

Data Presentation: this compound Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of this compound for various human receptors. A lower Ki value indicates a stronger binding affinity.

| Receptor Subtype | Ki (nM) | Receptor Family |

| 5-HT2A | 8.0 | Serotonin |

| 5-HT2C | 8.1 | Serotonin |

| 5-HT2B | Binder (specific Ki not detailed) | Serotonin[6] |

| 5-HT6 | Moderate Affinity | Serotonin[7] |

| 5-HT7 | Antagonist | Serotonin[6] |

| Histamine H1 | High Affinity/Antagonist | Histamine[5][6] |

| Alpha-2A Adrenergic | Antagonist | Adrenergic[6] |

| Alpha-2C Adrenergic | Antagonist | Adrenergic[6] |

| Kappa-type Opioid | Agonist | Opioid[2][6] |

Note: Data compiled from multiple sources.[2][6][7] "Binder" indicates that interaction is confirmed but a specific Ki value was not available in the cited literature.

This compound in Experimental Research

This compound's established antagonism at 5-HT2 receptors makes it a standard tool for:

-

Target Validation: Confirming the involvement of 5-HT2 receptors in a physiological or behavioral response.

-

Competitive Binding Assays: Serving as a reference compound or competitor to determine the binding affinity of novel ligands at 5-HT2 receptors.

-

Functional Characterization: Blocking downstream signaling pathways initiated by 5-HT2 receptor activation to study their functional consequences.

However, researchers must account for this compound's activity at H1 and α2-adrenergic receptors in their experimental design and interpretation of results. Proper controls are essential to isolate the effects specifically mediated by 5-HT2 receptor blockade.

Experimental Protocols

Radioligand Binding Assay: Competition Analysis

This protocol outlines a competition binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor using this compound as a reference competitor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., SH-SY5Y cells).[8]

-

Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).[8][9]

-

Reference Competitor: this compound hydrochloride.

-

Test Compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

Non-specific binding control: Spiperone or unlabeled serotonin.[11][12]

-

96-well plates, filter mats (GF/C), cell harvester, scintillation counter, and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[10] Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[10]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membranes (e.g., 50-120 µg protein) + [3H]ketanserin (at a concentration near its Kd) + Assay Buffer.[10]

-

Non-specific Binding: Membranes + [3H]ketanserin + excess spiperone (e.g., 10 µM).

-

This compound Competition: Membranes + [3H]ketanserin + varying concentrations of this compound.

-

Test Compound Competition: Membranes + [3H]ketanserin + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate for 60 minutes at 30-37°C with gentle agitation to reach equilibrium.[10][13]

-

Harvesting: Terminate the incubation by rapid vacuum filtration through a GF/C filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.[10]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[10]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound or test compound) concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Phosphoinositide Hydrolysis

This protocol measures the ability of this compound to antagonize 5-HT-induced inositol phosphate (IP) production, a key downstream event of Gq-coupled 5-HT2 receptor activation.

Objective: To quantify the functional antagonism of this compound at the 5-HT2C receptor.

Materials:

-

Cell line stably expressing human 5-HT2C receptors (e.g., SH-SY5Y).[8]

-

Agonist: Serotonin (5-HT).

-

Antagonist: this compound.

-

Assay medium containing [3H]myo-inositol.

-

Lysis buffer.

-

Anion exchange chromatography columns.

-

Scintillation counter.

Methodology:

-

Cell Culture and Labeling: Culture the cells to near confluence. Label the cellular phosphoinositide pools by incubating the cells with [3H]myo-inositol in an appropriate medium overnight.

-

Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Agonist Stimulation: Add serotonin (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and incubate for a further period (e.g., 60 minutes) to stimulate IP production.

-

Assay Termination and Lysis: Stop the reaction by adding an ice-cold lysis buffer.

-

IP Isolation: Separate the total inositol phosphates from free [3H]myo-inositol using anion exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted IP fraction using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [3H]IP produced as a function of this compound concentration.

-

Determine the IC50 value of this compound for the inhibition of the 5-HT response.

-

This data can be used to construct a Schild plot to determine the pA2 value, a measure of antagonist potency.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. The atypical antidepressant this compound exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constitutively active 5-hydroxytryptamine2C receptors reveal novel inverse agonist activity of receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the Serotonin 5-HT2A Receptor in Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | 5-HT2 antagonist | Hello Bio [hellobio.com]

- 8. This compound-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adaptive changes in the 5-HT2 binding site after chronic administration of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Frontiers | Structural Modification of the Antidepressant this compound Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]

- 12. This compound-induced up-regulation of serotonin receptors on normal human platelets in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Modification of the Antidepressant this compound Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tetracyclic Core of Mianserin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin, a tetracyclic piperazino-azepine derivative, is a well-established atypical antidepressant.[1] Its unique four-ring structure underpins its complex pharmacological profile, distinguishing it from typical tricyclic antidepressants.[2] This technical guide provides a comprehensive investigation into the core tetracyclic structure of this compound, detailing its physicochemical properties, synthesis, and the experimental methodologies used to elucidate its structure and function. The primary focus is to furnish researchers and drug development professionals with a detailed understanding of this important scaffold.

Physicochemical and Structural Properties of this compound

This compound is a dibenzo[c,f]pyrazino[1,2-a]azepine derivative with the chemical formula C₁₈H₂₀N₂.[1] Its tetracyclic nature imparts a rigid, well-defined three-dimensional shape that is crucial for its interaction with various biological targets. The activity of this compound resides in the (S)-(+)-enantiomer, which is significantly more active than its (R)-(-)-counterpart.[3]

Physicochemical Data

A summary of key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀N₂ | [1] |

| Molecular Weight | 264.37 g/mol | [1] |

| Melting Point (Hydrochloride) | 282-284 °C | [1] |

| pKa (Strongest Basic) | 6.92 | |

| XLogP3-AA | 3.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

Crystallographic Data

The precise three-dimensional arrangement of atoms in the this compound molecule has been determined by X-ray crystallography of its hydrochloride salt. The crystal structure reveals the bond lengths and angles that define the rigid tetracyclic core.

A summary of the crystallographic data for this compound Hydrochloride is presented in Table 2.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P 1 21/a 1 | [4] |

| a | 9.014 Å | [4] |

| b | 14.917 Å | [4] |

| c | 12.412 Å | [4] |

| α | 90° | [4] |

| β | 108.84° | [4] |

| γ | 90° | [4] |

| Cell Volume | 1579.5 ų | [4] |

Note: Detailed bond lengths and angles are typically found within the full crystallographic information file (CIF) from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2101534.

Synthesis of the this compound Core

The synthesis of this compound, particularly its more active (S)-(+)-enantiomer, involves a multi-step process. The key step in the enantioselective synthesis is the asymmetric reduction of a cyclic imine intermediate.[3][5][6]

Enantioselective Synthesis Workflow

The following diagram illustrates the general workflow for the enantioselective synthesis of (S)-(+)-Mianserin.

Enantioselective Synthesis of (S)-(+)-Mianserin.

Experimental Protocol: Enantioselective Synthesis of (S)-(+)-Mianserin

The following protocol is a synthesized representation of the key steps described in the literature.[3][5][6]

-

Amide Formation: 2-Benzylaniline is reacted with N-phthalylglycyl chloride in an appropriate solvent to yield the corresponding amide intermediate.

-

Intramolecular Cyclization: The amide intermediate undergoes an intramolecular cyclization reaction, typically promoted by a dehydrating agent, to form the cyclic imine.

-

Asymmetric Transfer Hydrogenation: This crucial step introduces chirality. The cyclic imine is reduced using a chiral ruthenium catalyst in the presence of a hydrogen source (e.g., a formic acid/triethylamine mixture) to stereoselectively form the (S)-enantiomer of the chiral amine intermediate.[4][5] The reaction is typically carried out at room temperature.[4]

-

Deprotection and Cyclization: The phthaloyl protecting group on the chiral amine is removed using hydrazine, which is followed by an in situ cyclization to form a dioxopiperazine derivative.[3]

-

Reduction: The amide carbonyl groups of the dioxopiperazine derivative are reduced, for instance with lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF), to yield desmethylthis compound.[3]

-

N-Methylation: The final step involves the methylation of the secondary amine of desmethylthis compound, typically using methyl iodide, to afford (S)-(+)-Mianserin.[3]

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are attributed to its complex interactions with multiple neurotransmitter systems.[7] It acts as an antagonist at several G-protein coupled receptors (GPCRs), including serotonin (5-HT), histamine (H₁), and adrenergic (α₁, α₂) receptors.[7]

Receptor Binding Affinities

The affinity of this compound for various receptors has been determined through radioligand binding assays. A selection of reported binding affinities (Ki) is presented in Table 3.

| Receptor | Ki (nM) | Reference |

| Histamine H₁ | 1.0 | |

| Serotonin 5-HT₂ₐ | 2.5 | |

| Serotonin 5-HT₂𝒸 | 1.5 | |

| Adrenergic α₂ₐ | 4.8 | |

| Adrenergic α₁ | 30 |

Signaling Pathways

The antagonistic action of this compound at α₂-adrenergic and 5-HT₂ receptors leads to a cascade of downstream signaling events that are believed to contribute to its antidepressant effects.

References

- 1. researchgate.net [researchgate.net]

- 2. guide.cryosparc.com [guide.cryosparc.com]

- 3. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallography Open Database: Information card for entry 2101534 [crystallography.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PubMed [pubmed.ncbi.nlm.nih.gov]

Mianserin's Role in Neuroplasticity and Synaptogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mianserin, a tetracyclic antidepressant, operates through a distinct pharmacological profile that diverges from typical monoamine reuptake inhibitors. Its clinical efficacy is increasingly understood to be linked to the induction of neuroplastic changes within the brain. This technical guide synthesizes preclinical evidence elucidating the mechanisms by which this compound influences neuroplasticity and synaptogenesis. We detail its receptor interaction profile, the downstream signaling cascades it modulates—primarily involving Brain-Derived Neurotrophic Factor (BDNF)—and present quantitative data from key studies. Furthermore, this document provides representative experimental protocols for investigating these effects and visualizes the core signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction: this compound's Unique Pharmacological Profile

This compound is a tetracyclic antidepressant agent whose mechanism of action is not primarily based on the inhibition of serotonin or norepinephrine reuptake, a common feature of tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1][2][3] Instead, its therapeutic effects are largely attributed to its antagonist activity at several key neurotransmitter receptors.[4] this compound potently blocks serotonin 5-HT2A and 5-HT2C, histamine H1, and presynaptic α2-adrenergic receptors.[5][6] This complex pharmacology initiates a cascade of downstream events that converge on pathways controlling neuronal survival, growth, and connectivity. The growing consensus is that the long-term therapeutic benefits of antidepressants, including this compound, stem from their ability to promote structural and functional neuronal remodeling, a process collectively known as neuroplasticity.[7]

Core Mechanism of Action in Neuroplasticity

This compound's influence on neuroplasticity is not direct but is mediated by its multi-receptor antagonism, which recalibrates neurotransmitter systems and activates intracellular signaling pathways crucial for synaptic growth and function.

2.1. Receptor Antagonism and Neurotransmitter Release

-

α2-Adrenergic Receptor Blockade: this compound acts as an antagonist at presynaptic α2-adrenergic autoreceptors and heteroreceptors. These receptors normally function as a negative feedback mechanism, inhibiting the release of norepinephrine (NE) and serotonin (5-HT), respectively. By blocking these receptors, this compound disinhibits neurotransmitter release, leading to increased synaptic concentrations of both NE and 5-HT.[5]

-

5-HT2A and 5-HT2C Receptor Blockade: Potent antagonism of postsynaptic 5-HT2A and 5-HT2C receptors is a hallmark of this compound's action.[5][6] Activation of 5-HT2A receptors is often associated with inhibitory effects on downstream signaling related to cell growth and plasticity in certain circuits. By blocking these receptors, this compound may synergize with other antidepressant mechanisms to promote neuroplastic outcomes.[8] Chronic administration of this compound leads to a down-regulation of 5-HT2A receptor density.[6][9]

2.2. The BDNF/TrkB Signaling Cascade

A central pathway implicated in the neuroplastic effects of many antidepressants is the Brain-Derived Neurotrophic Factor (BDNF) signaling system.[10] Chronic administration of antidepressants, including this compound, has been shown to significantly increase the expression of BDNF mRNA in key brain regions like the hippocampus and prefrontal cortex.[11]

The proposed sequence is as follows:

-

Increased synaptic norepinephrine and serotonin, resulting from α2-adrenoceptor blockade, stimulates downstream pathways.

-

This leads to the activation of the transcription factor cAMP response element-binding protein (CREB).[11]

-

Activated CREB binds to the promoter region of the Bdnf gene, increasing its transcription and subsequent translation into BDNF protein.[12]

-

BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), causing receptor dimerization and autophosphorylation.[10][11]

-

TrkB activation initiates downstream signaling cascades (e.g., MAPK/ERK, PI3K/Akt) that ultimately promote synaptogenesis, dendritic arborization, and enhanced neuronal survival.

dot

Caption: this compound's mechanism promoting neuroplasticity.

Preclinical Evidence and Quantitative Data

Preclinical studies have provided quantitative evidence for this compound's effects on receptor density and neurotransmitter levels, which are foundational to its role in neuroplasticity.

Table 1: Summary of Quantitative Effects of this compound in Preclinical Models

| Effect Measured | Model System | This compound Dose/Concentration | Duration | Result | Citation |

| 5-HT2A Receptor Binding | Human SH-SY5Y cells | 100 nM | 24 hours | 48% decrease in binding capacity | [6] |

| 5-HT2C Receptor Binding | Human SH-SY5Y cells | 100 nM | 72 hours | 44% decrease in binding capacity | [6] |

| 5-HT2 Receptor Density | Rat cerebral cortex (in vivo) | 2.0 mg/kg (single dose) | 24 hours | 44% decrease in receptor sites | [13] |

| Extracellular Dopamine | Rat medial prefrontal cortex | 1, 5, and 10 mg/kg | Acute | Up to 6-fold increase (dose-dependent) | [14] |

Note: The increase in prefrontal cortex dopamine is interpreted as a downstream effect of the concurrent blockade of α2-adrenergic and 5-HT2 receptors.[14]

Detailed Methodologies for Key Experiments

The following section outlines a representative, composite protocol for assessing the effects of this compound on neuroplasticity markers in a rodent model. This protocol is based on standard methodologies cited in the literature.[9][13][14][15]

4.1. Objective

To determine the effect of chronic this compound administration on the expression of neuroplasticity-related proteins (BDNF, CREB) and receptor density (5-HT2A) in the hippocampus and prefrontal cortex of adult rats.

4.2. Materials

-

Adult male Sprague-Dawley rats (250-300g)

-

This compound hydrochloride

-

Vehicle (e.g., 0.9% saline)

-

Anesthetics (e.g., isoflurane, sodium pentobarbital)

-

Perfusion solutions (PBS, 4% paraformaldehyde)

-

Tissue homogenization buffers (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Radioligand for 5-HT2A receptors (e.g., [3H]ketanserin)

-

Primary antibodies: anti-BDNF, anti-pCREB, anti-CREB, anti-GAPDH

-

Secondary antibodies (HRP-conjugated)

-

BCA Protein Assay Kit

-

ECL Western Blotting Substrate

4.3. Experimental Procedure

-